N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
Description
N-[1-(5-Methylfuran-2-yl)propylidene]hydroxylamine is a hydroxamic acid derivative characterized by a 5-methylfuran-2-yl substituent linked via a propylidene group to a hydroxylamine moiety. The compound’s structure (Figure 1) comprises a furan ring with a methyl group at position 5, a three-carbon propylidene chain, and a hydroxylamine (-NH-O-) functional group.
This compound belongs to a broader class of hydroxylamine derivatives investigated for diverse applications, including antifungal and antiepileptic activities. Its structural flexibility allows for modifications at the aromatic and alkylidene positions, enabling tailored physicochemical and pharmacological properties.
Properties
IUPAC Name |
(NZ)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMHPLWVLHFCR-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves the reaction of (1E)-1-(5-methyl-2-furyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine
- Molecular Formula : C₁₃H₁₂N₂O₄
- Substituents : A benzodioxole ring (electron-withdrawing) and an imidazole group (hydrogen-bonding capability).
- The benzodioxole ring enhances metabolic stability, while the imidazole group facilitates target binding .
N-{1-[4-(Propan-2-yl)phenyl]propylidene}hydroxylamine
(E)-N-[1-[4-(3,3,3-Trifluoropropoxy)phenyl]propylidene]hydroxylamine
Compound from
- Molecular Formula : C₁₉H₁₆BrCl₂N₅O
- Substituents : Bromophenyl, dichlorophenyl, and imidazole groups.
- Bioactivity : Exhibited 16% and 50% seizure inhibition in MES and scPTZ mouse models, respectively, at 520 μg/kg. The halogenated aryl groups enhance hydrophobic interactions, while the imidazole stabilizes crystal packing via hydrogen bonds .
Physicochemical Properties
- Hydrogen Bonding : Analogs like the benzodioxole-imidazole compound stabilize crystal structures via N–H···O and C–H···N interactions (e.g., N1–H1N4 = 2.12 Å) .
- Solubility : The trifluoropropoxy derivative’s low polar surface area (due to -CF₃) suggests improved lipid solubility compared to the hydrophilic furan-based compound .
Table 1. Comparative Analysis of Hydroxylamine Derivatives
*Inferred from structural analogs; direct evidence unavailable.
Biological Activity
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is a compound of significant interest due to its unique structural features, which impart distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in various fields.
Chemical Structure and Properties
This compound consists of a furan ring and an oxime functional group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride under basic conditions, forming an oxime intermediate that is isolated and purified.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate various biological pathways, leading to observed effects such as antimicrobial and anticancer activities. Ongoing studies aim to elucidate these interactions further.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Initial studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt microbial cell function could be linked to its structural characteristics.
Anticancer Activity
The compound has also been explored for its anticancer potential . In vitro studies have shown that it can suppress the synthesis of pro-inflammatory mediators, which are often elevated in cancerous tissues. For instance, related compounds have demonstrated a dose-dependent inhibition of nitric oxide (NO) synthesis in macrophage cell lines, suggesting a potential pathway for anticancer activity through modulation of inflammatory responses .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below are key findings:
Applications
This compound holds promise across various fields:
- Medicinal Chemistry : Potential development as an antimicrobial or anticancer agent.
- Organic Synthesis : Serves as a versatile building block for synthesizing other biologically active compounds.
- Pharmaceutical Development : Exploration for therapeutic applications targeting specific diseases or conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
